2-Butoxybenzaldehyde

Description

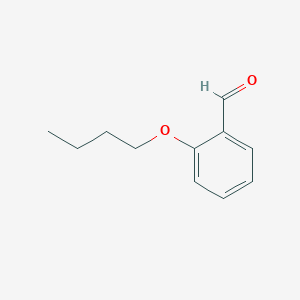

Structure

3D Structure

Properties

IUPAC Name |

2-butoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-2-3-8-13-11-7-5-4-6-10(11)9-12/h4-7,9H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSMCOBJDZVRWIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=CC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50290515 | |

| Record name | 2-butoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50290515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7091-13-6 | |

| Record name | 2-Butoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7091-13-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butoxybenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007091136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7091-13-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69087 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-butoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50290515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Butoxybenzaldehyde (C₁₁H₁₄O₂)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-butoxybenzaldehyde, an aromatic aldehyde with the molecular formula C₁₁H₁₄O₂. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis via the Williamson ether synthesis, and outlines methods for its purification and analysis. Furthermore, this guide summarizes the available spectroscopic data for the characterization of this compound, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). While direct experimental data on the biological activity of this compound is limited, this guide explores the potential therapeutic applications based on studies of structurally related benzaldehyde (B42025) derivatives, particularly focusing on anti-inflammatory and neuroprotective effects. Potential signaling pathways, such as the MAPK and NF-κB pathways, that may be modulated by this class of compounds are also discussed.

Chemical and Physical Properties

This compound is an organic compound characterized by a benzene (B151609) ring substituted with a butoxy group and a formyl (aldehyde) group at the ortho position.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O₂ | [2] |

| Molecular Weight | 178.23 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| CAS Number | 7091-13-6 | [2] |

| Appearance | Colorless oil | [3] |

| Boiling Point | 281.1 °C at 760 mmHg | N/A |

| Density | 1.02 g/mL | N/A |

| LogP | 3.0 (predicted) | [4] |

| Synonyms | Butylsalicylaldehyde, 2-butoxy-benzaldehyde | [2] |

Synthesis and Purification

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of a phenoxide ion with an alkyl halide.[5] In this case, salicylaldehyde (B1680747) is deprotonated by a base to form a phenoxide, which then undergoes a nucleophilic substitution reaction with 1-bromobutane (B133212).

Experimental Protocol: Williamson Ether Synthesis of this compound

This protocol is based on the established Williamson ether synthesis methodology for analogous compounds.

Materials:

-

Salicylaldehyde

-

1-Bromobutane

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Ethyl acetate (B1210297)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Glass chromatography column

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve salicylaldehyde (1.0 eq) in anhydrous acetone.

-

Addition of Base: Add anhydrous potassium carbonate (1.5 eq) to the solution. Stir the mixture vigorously at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide.

-

Addition of Alkyl Halide: Slowly add 1-bromobutane (1.1 eq) to the stirred suspension.

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for 12-18 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and wash it with a small amount of acetone. Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in dichloromethane and transfer it to a separatory funnel. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

Caption: Synthesis workflow for this compound.

Purification Protocol: Column Chromatography

The crude product can be purified by column chromatography on silica (B1680970) gel.[6][7][8]

Procedure:

-

TLC Analysis: Determine an appropriate eluent system by TLC. A good starting point is a mixture of hexane and ethyl acetate (e.g., 9:1 v/v). The target compound should have an Rf value of approximately 0.3.

-

Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack it into a chromatography column.

-

Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elution: Elute the column with the chosen solvent system, collecting fractions.

-

Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.

Spectroscopic Data and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 10.52 | s | 1H | -CHO |

| 7.85 | dd | 1H | Ar-H |

| 7.55 | ddd | 1H | Ar-H |

| 7.07 | t | 1H | Ar-H |

| 6.98 | d | 1H | Ar-H |

| 4.12 | t | 2H | -OCH₂- |

| 1.87 | p | 2H | -OCH₂CH₂- |

| 1.53 | h | 2H | -CH₂CH₃ |

| 0.99 | t | 3H | -CH₃ |

Table 3: Predicted ¹³C NMR Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| 190.0 | -CHO |

| 161.8 | C-O |

| 136.1 | Ar-CH |

| 128.8 | Ar-C |

| 128.5 | Ar-CH |

| 121.5 | Ar-CH |

| 112.9 | Ar-CH |

| 68.7 | -OCH₂- |

| 31.2 | -OCH₂CH₂- |

| 19.3 | -CH₂CH₃ |

| 13.9 | -CH₃ |

Note: Predicted NMR data is based on computational models and may differ slightly from experimental values.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to show characteristic absorption bands for the aldehyde and ether functional groups.

Table 4: Expected FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~2960-2850 | C-H stretch | Butyl group |

| ~2820 and ~2720 | C-H stretch | Aldehyde |

| ~1700 | C=O stretch | Aldehyde |

| ~1600, ~1480 | C=C stretch | Aromatic ring |

| ~1250 | C-O stretch | Aryl ether |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound would likely show a molecular ion peak and characteristic fragmentation patterns.

Table 5: Predicted Mass Spectrometry Data for this compound

| m/z | Proposed Fragment |

| 178 | [M]⁺ |

| 121 | [M - C₄H₉O]⁺ |

| 93 | [C₆H₅O]⁺ |

| 57 | [C₄H₉]⁺ |

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for the analysis of volatile compounds like this compound.[9]

Table 6: Representative GC-MS Method Parameters

| Parameter | Value |

| Column | HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 5 min), then ramp at 10 °C/min to 300 °C (hold 5 min) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-400 |

High-Performance Liquid Chromatography (HPLC)

HPLC can also be used for the analysis of this compound. A reversed-phase method would be appropriate.

Table 7: Representative HPLC Method Parameters

| Parameter | Value |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

Potential Biological Activity and Signaling Pathways

While there is a lack of direct experimental data on the biological activity of this compound, studies on structurally similar benzaldehyde derivatives suggest potential therapeutic applications, particularly in the areas of anti-inflammatory and neuroprotective effects.

Potential Anti-Inflammatory Activity

Benzaldehyde derivatives have been shown to possess anti-inflammatory properties.[10] These effects are often mediated through the inhibition of pro-inflammatory enzymes and cytokines.

Potential Signaling Pathways:

-

NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation. Some benzaldehyde derivatives have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of inflammatory genes such as iNOS and COX-2.[11]

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is another crucial signaling cascade in the inflammatory response. Benzaldehyde derivatives have been reported to suppress the phosphorylation of these kinases, leading to a reduction in inflammatory mediator production.[4]

Caption: Hypothesized anti-inflammatory signaling pathways.

Potential Neuroprotective Effects

Studies on various phenolic compounds, including benzaldehyde derivatives, have demonstrated neuroprotective effects against oxidative stress-induced neuronal cell death.[12]

Potential Mechanisms:

-

Antioxidant Activity: The phenolic structure may contribute to antioxidant properties, scavenging reactive oxygen species (ROS) that are implicated in neurodegenerative diseases.

-

Modulation of Apoptotic Pathways: Benzaldehyde derivatives may protect neurons by modulating the expression of pro- and anti-apoptotic proteins.

Experimental Protocols for Biological Activity Assessment

This assay measures the inhibitory effect of a compound on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).[9]

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in appropriate media.

-

Treatment: Pre-treat cells with various concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Griess Assay: Measure the nitrite (B80452) concentration in the cell culture supernatant using the Griess reagent. A reduction in nitrite levels indicates inhibition of NO production.

This assay assesses the ability of a compound to protect neuronal cells (e.g., SH-SY5Y) from oxidative stress-induced cell death.[13]

Procedure:

-

Cell Culture: Culture and differentiate SH-SY5Y cells.

-

Treatment: Pre-treat cells with various concentrations of this compound for 1 hour.

-

Induction of Oxidative Stress: Expose the cells to an oxidative agent such as hydrogen peroxide (H₂O₂) or amyloid-β peptide.

-

MTT Assay: After 24 hours, assess cell viability using the MTT colorimetric assay. An increase in cell viability compared to the stress-induced control indicates a neuroprotective effect.

Safety and Handling

This compound is classified as an irritant.[2] It is reported to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2]

GHS Hazard Statements: [2]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements: [2]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Standard laboratory safety practices should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a versatile aromatic aldehyde that can be synthesized via the Williamson ether synthesis. Its characterization is achievable through standard spectroscopic and chromatographic techniques. While direct evidence of its biological activity is currently limited, the known anti-inflammatory and neuroprotective effects of related benzaldehyde derivatives suggest that this compound may hold therapeutic potential. Further research is warranted to fully elucidate its pharmacological profile and mechanisms of action, particularly its effects on key signaling pathways such as NF-κB and MAPK. This technical guide provides a foundational resource for researchers and drug development professionals interested in exploring the chemistry and potential applications of this compound.

References

- 1. rsc.org [rsc.org]

- 2. This compound | C11H14O2 | CID 250088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. PubChemLite - this compound (C11H14O2) [pubchemlite.lcsb.uni.lu]

- 5. rsc.org [rsc.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Suppression of age-related inflammatory NF-kappaB activation by cinnamaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Neuroprotective Effects of Phenolic and Carboxylic Acids on Oxidative Stress-Induced Toxicity in Human Neuroblastoma SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

2-Butoxybenzaldehyde physical and chemical properties

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-butoxybenzaldehyde, tailored for researchers, scientists, and professionals in drug development. This document summarizes key quantitative data, details experimental protocols, and visualizes a representative synthetic pathway.

Core Properties of this compound

This compound, also known as o-butoxybenzaldehyde or salicylaldehyde (B1680747) butyl ether, is an aromatic organic compound. It is characterized by a benzene (B151609) ring substituted with a formyl group (-CHO) and a butoxy group (-O(CH₂)₃CH₃) at the ortho position. The n-butoxy isomer is the most common form.

Physical and Chemical Data

The physical and chemical properties of 2-n-butoxybenzaldehyde are summarized in the table below. It is important to distinguish this isomer from its sec-butoxy and tert-butoxy (B1229062) counterparts, which will have different physical properties.

| Property | Value | Source(s) |

| CAS Number | 7091-13-6 | [1][2][3] |

| Molecular Formula | C₁₁H₁₄O₂ | [1][2][4][5] |

| Molecular Weight | 178.23 g/mol | [1][2][4] |

| Appearance | Liquid | [5] |

| Boiling Point | 281.1 °C at 760 mmHg | [1] |

| Density | 1.02 g/cm³ | [1] |

| Refractive Index | 1.525 | [1] |

| Flash Point | 119.1 °C | [1] |

| LogP | 2.678 | [1] |

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, salicylaldehyde is deprotonated to form a phenoxide, which then reacts with an n-butyl halide.

Experimental Protocol: Williamson Ether Synthesis

This protocol is adapted from established Williamson ether synthesis procedures for similar alkoxybenzaldehydes.

Materials:

-

Salicylaldehyde (2-hydroxybenzaldehyde)

-

n-Butyl bromide (1-bromobutane)

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (B1210297)

-

Water

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve salicylaldehyde (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF).

-

Base Addition: Add anhydrous potassium carbonate (2.0-3.0 equivalents) to the solution. Stir the suspension at room temperature for 20-30 minutes to facilitate the formation of the potassium salt of salicylaldehyde.

-

Alkyl Halide Addition: To the stirred suspension, add n-butyl bromide (1.1-1.2 equivalents) dropwise.

-

Reaction: Heat the reaction mixture to 70-80 °C and maintain this temperature with stirring for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Quench the reaction by adding a sufficient amount of water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes of the aqueous layer).

-

Washing: Combine the organic layers and wash successively with water and then with brine to remove any remaining DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to yield the pure product.

Spectral Data

The structural confirmation of this compound is typically achieved through various spectroscopic methods.

| Spectroscopic Data | Expected Characteristics |

| ¹H NMR | Signals corresponding to the aldehydic proton (singlet, ~10.5 ppm), aromatic protons (multiplets, ~6.9-7.8 ppm), the methylene (B1212753) group attached to the oxygen (triplet, ~4.0 ppm), other methylene groups of the butyl chain (multiplets, ~1.5-1.8 ppm), and the terminal methyl group (triplet, ~0.9 ppm). |

| ¹³C NMR | Resonances for the carbonyl carbon (~190 ppm), aromatic carbons (with the carbon attached to the oxygen being downfield), and the aliphatic carbons of the butoxy group. |

| Infrared (IR) | Characteristic absorption bands for the C=O stretch of the aldehyde (~1680-1700 cm⁻¹), C-O-C stretch of the ether (~1250 cm⁻¹), and C-H stretches of the aromatic ring and the alkyl chain. |

| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak (M⁺) at m/z = 178, along with characteristic fragmentation patterns. |

Safety and Handling

This compound is classified as a hazardous substance.[2] It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

Precautionary Measures:

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear suitable protective clothing, including gloves and safety goggles. Avoid contact with skin and eyes and avoid inhalation of vapors.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

First Aid: In case of contact, immediately flush skin or eyes with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.

Visualization of Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound via the Williamson ether synthesis.

Caption: Workflow for the synthesis of this compound.

This guide provides essential technical information on this compound for professionals in research and development. For further details, consulting the cited sources is recommended.

References

An In-depth Technical Guide to the Synthesis of 2-Butoxybenzaldehyde from Salicylaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-butoxybenzaldehyde from salicylaldehyde (B1680747), focusing on the Williamson ether synthesis. This well-established and versatile method offers a reliable pathway to this valuable substituted benzaldehyde, which can serve as a key intermediate in the development of various pharmaceuticals and other fine chemicals.

Reaction Principle: The Williamson Ether Synthesis

The synthesis of this compound from salicylaldehyde is achieved through the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] In the initial step, a base is used to deprotonate the phenolic hydroxyl group of salicylaldehyde, forming a nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of an alkyl halide, in this case, 1-bromobutane (B133212), displacing the bromide ion and forming the desired ether product, this compound.[1]

The reaction is typically conducted in a polar aprotic solvent, such as acetone (B3395972) or acetonitrile, which facilitates the dissolution of the reactants and promotes the SN2 pathway.[1] Potassium carbonate is a commonly used mild base for this transformation, offering good yields and straightforward work-up procedures.[2]

Quantitative Data Summary

While a specific, high-yield protocol for this compound is not extensively detailed in publicly available literature, the following table summarizes typical reaction conditions for analogous Williamson ether syntheses involving phenolic aldehydes. This data provides a strong basis for the successful synthesis of this compound.

| Phenolic Aldehyde | Alkyl Halide | Base (eq) | Solvent | Temperature | Time (h) | Yield (%) | Reference |

| 4-Fluoro-2-hydroxybenzaldehyde | Benzyl bromide | K₂CO₃ (1.5-2.0) | Acetone | Reflux (~56°C) | 4-8 | Not Specified | [1] |

| Salicylaldehyde | Ethyl bromoacetate | K₂CO₃ (3.0) | Acetonitrile | Reflux | 72 | 63 | N/A |

| 2-Naphthol | 1-Bromobutane | NaOH (2.1) | Ethanol | Reflux | 1 | Not Specified | [3] |

| o-Nitrophenol | n-Butyl bromide | K₂CO₃ (1.0) | Acetone | Reflux | 48 | 85-90 | N/A |

| 4-Hydroxybenzaldehyde | 5-Bromo-1-pentene | K₂CO₃ (1.8) | DMF | 80°C | 12 | 74 | [4] |

Detailed Experimental Protocol

This protocol is a comprehensive guide based on established procedures for the Williamson ether synthesis of related phenolic aldehydes.[1][3]

Materials:

-

Salicylaldehyde (1.0 eq)

-

1-Bromobutane (1.2 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃), finely pulverized (2.0 eq)

-

Anhydrous Acetone (10-15 mL per gram of salicylaldehyde)

-

Ethyl acetate (B1210297)

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

Reaction Setup:

-

To a dry round-bottom flask equipped with a magnetic stir bar, add salicylaldehyde (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

-

Add anhydrous acetone to the flask (approximately 10-15 mL per gram of salicylaldehyde).

-

Stir the suspension at room temperature for 15-20 minutes to facilitate the formation of the phenoxide.

Addition of 1-Bromobutane:

-

Slowly add 1-bromobutane (1.2 eq) to the stirred suspension at room temperature.

-

Attach a reflux condenser to the flask.

Reaction:

-

Heat the reaction mixture to reflux (approximately 56°C for acetone) with vigorous stirring.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using a 4:1 hexane:ethyl acetate eluent). The reaction is expected to be complete within 4-8 hours.[1]

Work-up:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Filter the solid potassium salts and wash the filter cake with a small amount of acetone.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Dissolve the crude residue in ethyl acetate.

-

Transfer the solution to a separatory funnel and wash with deionized water (2 x volume of the organic layer) to remove any remaining potassium salts.

-

Wash the organic layer with brine (1 x volume of the organic layer).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

Purification:

-

The crude product can be purified by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to afford pure this compound.

Visualizations

Reaction Pathway

Caption: Williamson Ether Synthesis of this compound.

Experimental Workflow

Caption: Experimental Workflow for this compound Synthesis.

References

Spectroscopic Profile of 2-Butoxybenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Butoxybenzaldehyde (CAS No. 7091-13-6). Due to the limited availability of complete, experimentally verified spectra in public databases, this document presents a combination of available data, predicted spectroscopic values based on analogous compounds, and detailed experimental protocols for acquiring such data. This guide is intended to serve as a valuable resource for the characterization and analysis of this compound in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. Below are the predicted ¹H and ¹³C NMR spectral data for this compound, based on established chemical shift principles and data from similar aromatic aldehydes.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound would be recorded in a deuterated solvent such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) on a spectrometer operating at a frequency of 400 MHz or higher. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.5 | s | 1H | Aldehyde proton (-CHO) |

| ~7.8 | dd | 1H | Aromatic proton (ortho to -CHO) |

| ~7.5 | t | 1H | Aromatic proton (para to -CHO) |

| ~7.0 | t | 1H | Aromatic proton (meta to -CHO) |

| ~6.9 | d | 1H | Aromatic proton (ortho to -O-Bu) |

| ~4.1 | t | 2H | -O-CH₂ -CH₂-CH₂-CH₃ |

| ~1.8 | sextet | 2H | -O-CH₂-CH₂ -CH₂-CH₃ |

| ~1.5 | sextet | 2H | -O-CH₂-CH₂-CH₂ -CH₃ |

| ~0.9 | t | 3H | -O-CH₂-CH₂-CH₂-CH₃ |

Note: Chemical shifts and coupling constants are estimations and may vary based on solvent and experimental conditions.

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum would typically be acquired with proton decoupling.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~191 | Carbonyl carbon (C =O) |

| ~161 | Aromatic carbon (-C -O-) |

| ~136 | Aromatic carbon (-C -CHO) |

| ~134 | Aromatic carbon |

| ~128 | Aromatic carbon |

| ~121 | Aromatic carbon |

| ~113 | Aromatic carbon |

| ~68 | -O-CH₂ -CH₂-CH₂-CH₃ |

| ~31 | -O-CH₂-CH₂ -CH₂-CH₃ |

| ~19 | -O-CH₂-CH₂-CH₂ -CH₃ |

| ~14 | -O-CH₂-CH₂-CH₂-CH₃ |

Note: These are predicted values and should be confirmed by experimental data.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, a liquid, the spectrum can be obtained as a thin film between salt plates (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3070-3010 | Medium | Aromatic C-H stretch |

| ~2960-2850 | Strong | Aliphatic C-H stretch (butoxy group) |

| ~2820, ~2720 | Medium | Aldehyde C-H stretch (Fermi resonance doublet) |

| ~1690 | Strong | C=O stretch (aromatic aldehyde) |

| ~1600, ~1480 | Medium | Aromatic C=C ring stretch |

| ~1250 | Strong | Aryl-O-Alkyl ether C-O stretch (asymmetric) |

| ~1040 | Medium | Aryl-O-Alkyl ether C-O stretch (symmetric) |

| ~750 | Strong | C-H out-of-plane bend (ortho-disubstituted) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, Electron Ionization (EI) would be a common method. PubChem lists a GC-MS record for this compound, indicating its amenability to this technique[1].

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Predicted Fragment Ion | Comments |

| 178 | [M]⁺˙ | Molecular ion |

| 149 | [M - CHO]⁺ | Loss of the formyl radical |

| 121 | [M - C₄H₉O]⁺ | Loss of the butoxy radical |

| 122 | [M - C₄H₈]⁺˙ | McLafferty rearrangement (loss of butene) from the ether linkage |

| 93 | [C₆H₅O]⁺ | Phenyl oxonium ion |

| 57 | [C₄H₉]⁺ | Butyl cation |

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Use proton decoupling to simplify the spectrum. A larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio.

IR Spectroscopy (ATR Method)

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small drop of liquid this compound directly onto the ATR crystal, ensuring complete coverage.

-

Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.

-

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue after the measurement[2][3].

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

-

GC Conditions:

-

Injector: Split/splitless injector, typically operated at 250 °C.

-

Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is suitable for separating aromatic compounds.

-

Oven Program: A temperature program starting at a low temperature (e.g., 50 °C) and ramping up to a higher temperature (e.g., 280 °C) is used to ensure good separation and elution of the compound.

-

Carrier Gas: Helium is typically used as the carrier gas.

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or ion trap.

-

Scan Range: A mass range of m/z 40-400 is appropriate to detect the molecular ion and key fragments.

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid organic compound like this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of 2-Butoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-butoxybenzaldehyde. Due to the limited availability of direct experimental spectra for this compound in the public domain, this guide presents a predicted ¹H NMR spectrum based on the analysis of structurally similar compounds, such as 4-butoxybenzaldehyde (B1265825) and other ortho-substituted benzaldehydes. This guide also outlines a comprehensive experimental protocol for acquiring a high-quality ¹H NMR spectrum for this and similar aromatic aldehydes.

Predicted ¹H NMR Data for this compound

The following table summarizes the predicted chemical shifts (δ), integration values, and coupling constants (J) for the various proton signals in the ¹H NMR spectrum of this compound. These predictions are based on established principles of NMR spectroscopy, including the electronic effects of substituents on the aromatic ring and analysis of data for analogous compounds.

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| Aldehyde Proton (-CHO) | ~10.3 | Singlet | 1H | - |

| Aromatic Proton (H6) | ~7.8 | Doublet of Doublets | 1H | ortho: ~7.5, meta: ~1.8 |

| Aromatic Proton (H4) | ~7.5 | Triplet of Doublets | 1H | ortho: ~7.5, meta: ~1.8 |

| Aromatic Proton (H5) | ~7.1 | Triplet | 1H | ortho: ~7.5 |

| Aromatic Proton (H3) | ~7.0 | Doublet | 1H | ortho: ~7.5 |

| Methylene Protons (-OCH₂-) | ~4.1 | Triplet | 2H | ~6.5 |

| Methylene Protons (-OCH₂CH₂ -) | ~1.8 | Sextet | 2H | ~7.0 |

| Methylene Protons (-CH₂CH₂ CH₃) | ~1.5 | Sextet | 2H | ~7.5 |

| Methyl Protons (-CH₃) | ~1.0 | Triplet | 3H | ~7.5 |

Experimental Protocol for ¹H NMR Spectroscopy

This section details a standard operating procedure for the acquisition of a ¹H NMR spectrum of this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of high-purity this compound.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a clean, dry vial. The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.[1]

-

For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), can be added. TMS is assigned a chemical shift of 0.00 ppm.

-

Transfer the prepared solution into a 5 mm NMR tube. Ensure the height of the solution is adequate to be within the detection coil of the NMR spectrometer.

2. NMR Spectrometer Setup:

-

Carefully insert the NMR tube into the spectrometer's probe.

-

"Lock" the spectrometer onto the deuterium (B1214612) signal of the solvent. This step is essential for maintaining a stable magnetic field during the experiment.

-

"Shim" the magnetic field to optimize its homogeneity. Proper shimming results in sharp, symmetrical peaks, which is critical for accurate resolution of multiplets and determination of coupling constants.

3. Data Acquisition:

-

Set the appropriate acquisition parameters for a standard ¹H NMR experiment. Key parameters include:

-

Pulse Angle: A 30° or 45° pulse is typically used for routine qualitative and quantitative analysis.

-

Acquisition Time: Usually set between 2 to 4 seconds.

-

Relaxation Delay: A delay of 1 to 5 seconds between pulses is necessary to allow for full relaxation of the protons back to their equilibrium state, ensuring accurate integration.

-

Number of Scans: For a sample of this concentration, 8 to 16 scans are generally sufficient to achieve a good signal-to-noise ratio.

-

4. Data Processing:

-

After data acquisition, the raw data (Free Induction Decay or FID) is converted into a spectrum using a Fourier Transform (FT).

-

The spectrum is then phased to ensure all peaks are in the absorptive mode.

-

The baseline of the spectrum should be corrected to be flat.

-

The chemical shifts are referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[2]

-

The peaks are integrated to determine the relative number of protons giving rise to each signal.

-

The multiplicities and coupling constants of the signals are measured to elucidate the connectivity of the protons in the molecule.

Visualization of Concepts

To further clarify the relationships between the molecular structure and the expected NMR data, as well as the experimental workflow, the following diagrams are provided.

Caption: Predicted proton environments in this compound.

Caption: General workflow for acquiring and analyzing a ¹H NMR spectrum.

References

An In-depth Technical Guide to the 13C NMR Chemical Shifts of 2-Butoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted 13C Nuclear Magnetic Resonance (NMR) chemical shifts for 2-butoxybenzaldehyde. Due to the absence of a publicly available experimental spectrum for this specific molecule, this guide leverages established principles of NMR spectroscopy and existing data for structurally related compounds to offer a robust prediction of its 13C NMR spectrum. This information is invaluable for the identification, characterization, and purity assessment of this compound in research and development settings.

Predicted 13C NMR Chemical Shifts

The predicted 13C NMR chemical shifts for this compound in a standard deuterated chloroform (B151607) (CDCl₃) solvent are summarized in Table 1. These predictions are derived from an analysis of the known chemical shifts of benzaldehyde (B42025) and n-butoxybenzene, taking into account the electronic effects of the ortho-butoxy substituent on the benzaldehyde ring system.

Table 1: Predicted 13C NMR Chemical Shifts of this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale for Prediction |

| C=O (Aldehyde) | ~191 | The chemical shift of the aldehyde carbonyl carbon is expected to be similar to that of benzaldehyde (around 192.3 ppm), with minor influence from the ortho-butoxy group. |

| C1 (ipso-CHO) | ~136 | This carbon, attached to the aldehyde group, is predicted to have a chemical shift comparable to the corresponding carbon in benzaldehyde (around 136.5 ppm). |

| C2 (ipso-OBu) | ~158 | The ether linkage significantly deshields this aromatic carbon, leading to a downfield shift. This is based on the ipso-carbon shift in butoxybenzene. |

| C3 | ~112 | The ortho-position to the electron-donating butoxy group is expected to be shielded, resulting in an upfield shift. |

| C4 | ~135 | This carbon is predicted to have a chemical shift similar to the para-carbon in benzaldehyde (around 134.4 ppm), with some influence from the butoxy group. |

| C5 | ~121 | The meta-position to the butoxy group will be less affected, with a predicted shift in the typical aromatic region. |

| C6 | ~128 | This carbon, ortho to the aldehyde and meta to the butoxy group, will experience deshielding from the carbonyl group. |

| O-CH₂ | ~68 | The methylene (B1212753) carbon directly attached to the oxygen of the ether is expected in the typical range for such groups. |

| O-CH₂-CH₂ | ~31 | The second methylene carbon in the butyl chain. |

| O-(CH₂)₂-CH₂ | ~19 | The third methylene carbon in the butyl chain. |

| CH₃ | ~14 | The terminal methyl carbon of the butyl group. |

Molecular Structure and Carbon Numbering

The logical relationship and numbering of the carbon atoms in this compound are illustrated in the following diagram.

Caption: Molecular structure of this compound with carbon numbering.

Experimental Protocol for 13C NMR Spectroscopy

The following provides a general yet detailed methodology for acquiring a high-quality 13C NMR spectrum of this compound.

1. Sample Preparation:

-

Solvent: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this compound.

-

Concentration: Dissolve approximately 20-50 mg of this compound in 0.6-0.7 mL of CDCl₃. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable time.

-

Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0.00 ppm). Modern NMR spectrometers often use the residual solvent peak for referencing (for CDCl₃, the central peak of the triplet is at 77.16 ppm).

2. NMR Spectrometer Setup:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

Probe: A standard broadband or dual probe tuned to the 13C frequency.

-

Temperature: The experiment is typically run at room temperature (e.g., 298 K).

3. Acquisition Parameters:

-

Experiment: A standard proton-decoupled 1D 13C NMR experiment should be performed.

-

Pulse Program: A simple pulse-acquire sequence (e.g., zgpg30 on Bruker instruments) is sufficient.

-

Spectral Width: A spectral width of approximately 200-250 ppm is adequate to cover the expected chemical shift range.

-

Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.

-

Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of all carbon nuclei, especially quaternary carbons, for more accurate integration.

-

Number of Scans (ns): The number of scans will depend on the sample concentration. A starting point of 128 or 256 scans is common, and can be increased to improve the signal-to-noise ratio.

-

Decoupling: Broadband proton decoupling should be applied during the acquisition to simplify the spectrum to single lines for each carbon.

4. Data Processing:

-

Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 0.3-1.0 Hz to improve the signal-to-noise ratio before Fourier transformation.

-

Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or the residual CDCl₃ peak at 77.16 ppm.

-

Peak Picking: Identify and label the chemical shift of each peak.

Workflow for Spectral Analysis

The logical workflow for predicting and analyzing the 13C NMR spectrum of this compound is depicted below.

Caption: Workflow for the prediction and analysis of the 13C NMR spectrum.

This guide provides a foundational understanding of the expected 13C NMR characteristics of this compound. Experimental verification is crucial to confirm these predictions and to establish a definitive spectral library for this compound. The provided protocol offers a robust starting point for researchers to acquire high-quality experimental data.

A Deep Dive into the FT-IR Spectrum of 2-Butoxybenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 2-butoxybenzaldehyde. By examining the characteristic vibrational frequencies of its constituent functional groups, this document serves as a valuable resource for the identification, characterization, and quality control of this important aromatic aldehyde in research and pharmaceutical development.

Introduction to this compound and FT-IR Spectroscopy

This compound is an organic compound featuring a benzene (B151609) ring substituted with an aldehyde group and a butoxy group at the ortho position. Its molecular structure combines the functionalities of an aromatic aldehyde and an ether, leading to a characteristic infrared spectrum.

FT-IR spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds. The resulting spectrum is a unique fingerprint of the molecule, providing valuable information about its functional groups and overall structure.[1][2]

Experimental Protocol for FT-IR Analysis of Liquid Samples

The FT-IR spectrum of a liquid sample like this compound can be obtained using several methods. The choice of method depends on the sample's properties and the available equipment.

A. Neat Liquid Sample Preparation (Thin Film Method):

This is a common and straightforward method for analyzing pure liquid samples.

-

Sample Preparation : A single drop of this compound is placed on the surface of a polished salt plate (e.g., NaCl or KBr).[3][4]

-

Cell Assembly : A second salt plate is carefully placed on top of the first, spreading the liquid into a thin, uniform film.[3][4]

-

Data Acquisition : The "sandwich" assembly is mounted in the spectrometer's sample holder. A background spectrum of the empty salt plates is recorded and automatically subtracted from the sample spectrum to eliminate interference from atmospheric water and carbon dioxide. The spectrum is typically scanned over the mid-infrared range (4000-400 cm⁻¹).[1]

B. Attenuated Total Reflectance (ATR) Method:

ATR-FTIR is a versatile technique that requires minimal sample preparation.

-

Sample Application : A small drop of this compound is placed directly onto the ATR crystal (e.g., diamond or germanium).[1][5]

-

Data Acquisition : The IR beam is directed into the crystal, where it undergoes total internal reflection. At each reflection point, an evanescent wave penetrates a short distance into the sample, and the absorption of this wave is measured. A background spectrum of the clean, empty ATR crystal is taken prior to sample analysis.[1]

Interpretation of the FT-IR Spectrum of this compound

The FT-IR spectrum of this compound is characterized by the absorption bands corresponding to its aromatic ring, aldehyde, and ether functional groups, as well as the aliphatic butoxy chain. The following table summarizes the expected key vibrational frequencies and their assignments.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| ~3060 - 3010 | Aromatic C-H Stretching | Aromatic Ring | Medium |

| ~2960 - 2850 | Aliphatic C-H Stretching (CH₃ and CH₂) | Butoxy Group | Strong |

| ~2820 and ~2720 | Aldehyde C-H Stretching (Fermi Resonance Doublet) | Aldehyde | Weak |

| ~1705 | C=O Stretching | Aromatic Aldehyde | Strong |

| ~1600 - 1450 | Aromatic C=C Ring Stretching | Aromatic Ring | Medium |

| ~1465 | CH₂ Bending (Scissoring) | Butoxy Group | Medium |

| ~1380 | CH₃ Bending (Symmetrical) | Butoxy Group | Medium |

| ~1240 | Aryl-O Stretching (Asymmetrical) | Aryl Ether | Strong |

| ~1040 | Alkyl-O Stretching (Symmetrical) | Alkyl Ether | Medium |

| Below 900 | Aromatic C-H Out-of-Plane Bending | Aromatic Ring | Medium |

Detailed Analysis of Key Spectral Regions:

-

C-H Stretching Region (3100-2700 cm⁻¹):

-

The weak to medium bands above 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the aromatic ring.[6][7]

-

Strong absorptions between 2960 and 2850 cm⁻¹ arise from the symmetric and asymmetric stretching vibrations of the methyl (CH₃) and methylene (B1212753) (CH₂) groups in the butoxy side chain.

-

Two distinct, weak bands around 2820 cm⁻¹ and 2720 cm⁻¹ are highly diagnostic for the aldehyde C-H stretch.[6][8] This feature, often a doublet due to Fermi resonance, is a key indicator of the aldehyde functionality.[9]

-

-

Carbonyl Stretching Region (1750-1650 cm⁻¹):

-

A very strong and sharp absorption peak is expected around 1705 cm⁻¹. This is characteristic of the C=O stretching vibration of an aldehyde group conjugated with an aromatic ring.[8][10] The conjugation lowers the frequency compared to a saturated aldehyde (which typically appears around 1730 cm⁻¹).[8]

-

-

Fingerprint Region (1600-600 cm⁻¹):

-

Aromatic C=C Stretching: A series of medium-intensity bands between 1600 and 1450 cm⁻¹ are due to the stretching vibrations of the carbon-carbon double bonds within the benzene ring.[6]

-

Aliphatic C-H Bending: Bending vibrations for the CH₂ and CH₃ groups of the butoxy chain appear in the 1470-1370 cm⁻¹ range.

-

C-O Stretching: A strong, prominent band around 1240 cm⁻¹ is attributed to the asymmetrical stretching of the aryl-O bond of the ether linkage. A medium-intensity band around 1040 cm⁻¹ is expected for the symmetrical stretching of the alkyl-O bond. The presence of these two C-O stretching bands confirms the aryl alkyl ether structure.

-

Aromatic C-H Bending: The pattern of absorption bands in the region below 900 cm⁻¹ is related to the out-of-plane bending of the aromatic C-H bonds and is indicative of the substitution pattern on the benzene ring.

-

Logical Workflow for FT-IR Spectrum Interpretation

The following diagram illustrates the logical workflow for interpreting the FT-IR spectrum of an unknown compound, with this compound as an example.

Caption: Logical workflow for FT-IR spectrum interpretation.

Conclusion

The FT-IR spectrum of this compound provides a wealth of information for its unambiguous identification. The key diagnostic absorption bands include the characteristic Fermi resonance doublet of the aldehyde C-H stretch, the strong carbonyl absorption of the aromatic aldehyde, the prominent C-O stretching bands of the aryl alkyl ether, and the various C-H and C=C vibrations of the aromatic and aliphatic portions of the molecule. This guide provides the foundational knowledge for researchers and professionals to confidently interpret the FT-IR spectrum of this compound and related compounds.

References

- 1. drawellanalytical.com [drawellanalytical.com]

- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 3. researchgate.net [researchgate.net]

- 4. scribd.com [scribd.com]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. www1.udel.edu [www1.udel.edu]

- 8. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. m.youtube.com [m.youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 2-Butoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected electron ionization (EI) mass spectrometry fragmentation pattern of 2-butoxybenzaldehyde. The information herein is designed to assist in the identification and characterization of this and structurally related compounds. Due to the limited availability of the specific mass spectrum for this compound, this guide utilizes data from its close structural isomer, 4-butoxybenzaldehyde, as a predictive model for its fragmentation behavior. The fragmentation patterns of ortho and para isomers in mass spectrometry are often closely related.

Core Data Presentation: Predicted Mass Spectrum of this compound

The electron ionization mass spectrum of this compound is predicted to be characterized by a distinct fragmentation pattern. The quantitative data, including the mass-to-charge ratio (m/z) and relative intensity of the principal fragments, are summarized in the table below, based on the spectrum of its isomer, 4-butoxybenzaldehyde.[1]

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 178 | 63.73 | [M]•+ (Molecular Ion) |

| 122 | 81.95 | [M - C₄H₈]•+ |

| 121 | 99.99 | [M - C₄H₉]⁺ |

| 57 | 11.51 | [C₄H₉]⁺ |

Interpretation of the Fragmentation Pattern

The fragmentation of this compound under electron ionization is primarily dictated by the lability of the butoxy group and the stability of the resulting aromatic cation.

The molecular ion peak ([M]•+) is expected at an m/z of 178, corresponding to the molecular weight of this compound (C₁₁H₁₄O₂).[2] Its significant intensity suggests a degree of stability of the parent molecule under EI conditions.

A major fragmentation pathway involves the cleavage of the butyl group. The loss of a butene molecule (C₄H₈) via a McLafferty-type rearrangement likely leads to the formation of the radical cation at m/z 122 .

The base peak is predicted to be at m/z 121 . This highly stable ion is likely formed by the cleavage of the entire butyl radical (•C₄H₉) from the molecular ion. The resulting cation is a resonance-stabilized hydroxybenzoyl cation.

A smaller fragment at m/z 57 corresponds to the butyl cation ([C₄H₉]⁺), confirming the cleavage of the butoxy side chain.[1]

Experimental Protocols

A detailed experimental protocol for acquiring the mass spectrum of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) is provided below. This protocol is based on general procedures for the analysis of aromatic aldehydes.[3]

1. Sample Preparation

-

Solvent Selection: Use a high-purity volatile organic solvent such as dichloromethane (B109758) or methanol.

-

Sample Dilution: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL. From this stock, perform serial dilutions to a final concentration suitable for GC-MS analysis, typically in the range of 1-10 µg/mL.

-

Final Preparation: Ensure the final sample is free from particulate matter by passing it through a 0.22 µm syringe filter before transferring it to a GC vial.

2. GC-MS Instrumentation and Parameters

-

Instrumentation: A Gas Chromatograph coupled with a Mass Spectrometer equipped with an Electron Ionization (EI) source.

-

Gas Chromatography (GC) Conditions:

-

Injection Port Temperature: 250°C

-

Injection Mode: Splitless or a split ratio of 10:1, depending on the sample concentration.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 70°C, hold for 2 minutes.

-

Ramp: Increase the temperature at a rate of 10°C/min to 280°C.

-

Final hold: Hold at 280°C for 5 minutes.

-

-

-

Mass Spectrometry (MS) Conditions:

-

Ion Source Temperature: 230°C

-

Ionization Energy: 70 eV

-

Mass Range: Scan from m/z 40 to 300.

-

Acquisition Mode: Full Scan for qualitative analysis. For quantitative analysis, Selected Ion Monitoring (SIM) can be employed using the characteristic ions (m/z 178, 122, 121).

-

Mandatory Visualizations

Caption: Predicted fragmentation pathway of this compound.

Caption: Experimental workflow for GC-MS analysis.

References

An In-depth Technical Guide to 2-Butoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-butoxybenzaldehyde, an aromatic aldehyde of interest in medicinal chemistry and materials science. The document details its chemical and physical properties, provides a robust experimental protocol for its synthesis, and explores its applications, particularly as an intermediate in the development of novel therapeutic agents. Spectroscopic data, safety and handling guidelines, and a discussion of its potential role in the synthesis of biologically active Schiff bases are also presented. This guide is intended to be a valuable resource for professionals engaged in chemical synthesis and drug discovery.

Chemical and Physical Properties

This compound, with the IUPAC name this compound, is a substituted aromatic aldehyde. Its butoxy group significantly influences its solubility and reactivity.[1] The key physicochemical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | This compound[2] |

| Synonyms | O-Butoxybenzaldehyde, Salicylaldehyde (B1680747) butyl ether |

| CAS Number | 7091-13-6[2] |

| Molecular Formula | C₁₁H₁₄O₂[2] |

| Molecular Weight | 178.23 g/mol [2] |

| Boiling Point | 281.1 °C at 760 mmHg |

| Density | 1.02 g/cm³ |

| Refractive Index | 1.525 |

| Appearance | Colorless oil |

Synthesis of this compound

A reliable and widely used method for the synthesis of this compound is the Williamson ether synthesis. This method involves the reaction of salicylaldehyde with an appropriate butyl halide in the presence of a base.

Experimental Protocol: Williamson Ether Synthesis

This protocol details the synthesis of this compound from salicylaldehyde and 1-bromobutane (B133212).

Materials:

-

Salicylaldehyde

-

1-Bromobutane

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous Acetone

-

Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine salicylaldehyde (1.0 equivalent), anhydrous potassium carbonate (1.5 equivalents), and anhydrous acetone.

-

Addition of Alkyl Halide: To the stirring suspension, add 1-bromobutane (1.2 equivalents) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 56°C) and maintain for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off the solid potassium carbonate and wash it with a small amount of acetone. Concentrate the filtrate under reduced pressure to remove the acetone.

-

Extraction: Dissolve the residue in dichloromethane and transfer it to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent.

Synthesis Workflow

Applications in Drug Development

This compound serves as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications.[1] Its aldehyde functional group is readily transformed into various other functionalities, making it a valuable building block in medicinal chemistry.

Precursor to Schiff Bases with Biological Activity

A significant application of this compound is in the synthesis of Schiff bases. These compounds, containing an imine or azomethine group, are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[3][4][5][6] The reaction involves the condensation of this compound with a primary amine.

The butoxy group can modulate the lipophilicity of the resulting Schiff base, potentially enhancing its membrane permeability and overall pharmacokinetic profile. The electronic properties of the substituted aromatic ring can also influence the biological activity of the molecule.

While specific drug candidates derived from this compound are not extensively documented in publicly available literature, its structural motif is present in various research compounds being investigated for different therapeutic areas.

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Mass Spectrometry

The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight.

-

Mass Spectrum (GC-MS, EI): A mass spectrum is available for 2-n-butoxybenzaldehyde, showing key fragmentation patterns.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Aldehyde proton: A singlet between δ 9.8-10.5 ppm.

-

Aromatic protons: Multiplets in the range of δ 6.9-7.8 ppm.

-

Butoxy group protons:

-

-OCH₂-: A triplet around δ 4.0-4.2 ppm.

-

-CH₂-CH₂-CH₂-: Multiplets between δ 1.4-1.9 ppm.

-

-CH₃: A triplet around δ 0.9-1.0 ppm.

-

-

-

¹³C NMR:

-

Carbonyl carbon: A signal in the range of δ 190-195 ppm.

-

Aromatic carbons: Signals between δ 110-160 ppm.

-

Butoxy group carbons: Signals in the aliphatic region of the spectrum.

-

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups. While a spectrum for the para-isomer is available, the ortho-isomer is expected to show similar key peaks.[9]

-

C=O stretch (aldehyde): A strong absorption band around 1680-1700 cm⁻¹.

-

C-H stretch (aldehyde): Two weak bands around 2720 and 2820 cm⁻¹.

-

C-O stretch (ether): A band in the region of 1200-1250 cm⁻¹.

-

Aromatic C=C stretches: Bands in the 1450-1600 cm⁻¹ region.

-

Aliphatic C-H stretches: Bands just below 3000 cm⁻¹.

Safety and Handling

This compound is classified as an irritant.[2] It is important to handle this chemical with appropriate safety precautions.

-

GHS Hazard Statements:

-

Precautionary Measures:

-

Use in a well-ventilated area or under a fume hood.

-

Wear protective gloves, safety glasses, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

In case of contact, flush the affected area with copious amounts of water and seek medical attention.

-

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the fields of medicinal chemistry and materials science. Its straightforward synthesis via the Williamson ether synthesis and the reactivity of its aldehyde group make it an attractive starting material for the creation of diverse molecular architectures, including biologically active Schiff bases. This technical guide provides essential information for researchers and professionals working with this compound, facilitating its safe and effective use in the laboratory and in the development of new technologies and therapeutics.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C11H14O2 | CID 250088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ijfmr.com [ijfmr.com]

- 6. gsconlinepress.com [gsconlinepress.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. rsc.org [rsc.org]

- 9. dev.spectrabase.com [dev.spectrabase.com]

Methodological & Application

Synthesis and Potential Applications of Schiff Bases Derived from 2-Butoxybenzaldehyde: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schiff bases, characterized by the presence of an azomethine or imine (-C=N-) group, are a versatile class of organic compounds with significant applications in medicinal chemistry and materials science. Their facile synthesis, typically through the condensation of a primary amine with an aldehyde or ketone, makes them attractive targets for the development of novel therapeutic agents. Schiff bases derived from substituted benzaldehydes have demonstrated a wide spectrum of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1]

The incorporation of a 2-butoxybenzaldehyde moiety into a Schiff base structure is of interest due to the potential influence of the butoxy group on the compound's lipophilicity and steric properties, which can, in turn, affect its biological activity and pharmacokinetic profile. This document provides detailed protocols for the synthesis and characterization of Schiff bases derived from this compound, along with an overview of their potential applications, supported by representative data from analogous compounds.

Synthesis of Schiff Bases from this compound

The general method for the synthesis of Schiff bases from this compound involves the condensation reaction with a primary amine in a suitable solvent, often with heating under reflux. The reaction can be catalyzed by the addition of a few drops of acid, such as glacial acetic acid.

General Reaction Scheme

Caption: General synthesis scheme for Schiff bases.

Experimental Protocol: Synthesis of a Representative Schiff Base

This protocol describes the synthesis of a Schiff base from this compound and a generic primary amine.

Materials:

-

This compound

-

Primary amine (e.g., aniline, substituted aniline, or an aliphatic amine)

-

Absolute Ethanol

-

Glacial Acetic Acid (optional catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Standard laboratory glassware (beakers, graduated cylinders)

-

Filtration apparatus (Büchner funnel, filter paper)

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a minimal amount of absolute ethanol. In a separate beaker, dissolve the primary amine (1.0 equivalent) in absolute ethanol.

-

Reaction Setup: With continuous stirring, add the ethanolic solution of the primary amine dropwise to the this compound solution at room temperature.

-

Catalyst Addition (Optional): Add a few drops of glacial acetic acid to the reaction mixture to catalyze the condensation.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation of Product: After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product may precipitate out of the solution. If not, the solvent can be partially evaporated to induce crystallization.

-

Purification: Collect the solid product by vacuum filtration and wash it with cold ethanol. The crude product can be purified by recrystallization from a suitable solvent, such as hot ethanol, to obtain the pure Schiff base.

-

Drying: Dry the purified product in a desiccator over a suitable drying agent.

Characterization of Synthesized Schiff Bases

The synthesized Schiff bases are typically characterized by various spectroscopic methods and elemental analysis.

Table 1: Representative Spectroscopic Data for a Schiff Base Derived from this compound

| Spectroscopic Technique | Characteristic Features |

| FT-IR (cm⁻¹) | Appearance of a strong absorption band in the range of 1600-1630 cm⁻¹ corresponding to the C=N (azomethine) stretching vibration. Disappearance of the C=O stretching band from the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands from the primary amine. |

| ¹H NMR (ppm) | A characteristic singlet peak for the azomethine proton (-CH=N-) is expected to appear in the range of 8.0-9.0 ppm. Signals corresponding to the aromatic and butoxy group protons will also be present.[2][3] |

| ¹³C NMR (ppm) | The carbon atom of the azomethine group (-C=N-) is expected to show a signal in the range of 158-165 ppm.[2][3] |

Note: The exact positions of the peaks will depend on the specific primary amine used and the solvent.

Applications in Drug Development

Schiff bases are known for their broad range of biological activities. While specific data for derivatives of this compound are limited in the readily available literature, the following sections present potential applications based on studies of structurally similar compounds.

Antimicrobial Activity

Schiff bases often exhibit significant activity against a variety of bacterial and fungal strains. The imine group is crucial for their antimicrobial action.

Protocol: Agar (B569324) Well Diffusion Method for Antimicrobial Screening

-

Media Preparation: Prepare and sterilize Mueller-Hinton agar for bacteria or Sabouraud dextrose agar for fungi.

-

Inoculation: Inoculate the sterile agar plates with the test microorganisms.

-

Well Preparation: Create wells in the agar using a sterile cork borer.

-

Sample Addition: Add a solution of the synthesized Schiff base (at a known concentration in a solvent like DMSO) to the wells. A positive control (standard antibiotic) and a negative control (solvent alone) should also be included.

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.

-

Measurement: Measure the diameter of the zone of inhibition (in mm) around each well.

Table 2: Representative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL) of Structurally Similar Schiff Bases

| Compound Type | Staphylococcus aureus | Escherichia coli | Candida albicans | Reference |

| Benzaldehyde-derived Schiff Base 1 | 12.5 | 25 | 50 | [4] |

| Salicylaldehyde-derived Schiff Base 2 | 24 | 49 | 24 | [5] |

| Substituted Benzaldehyde Schiff Base 3 | 7.81 | 15.62 | Not Reported | [4] |

Note: This data is for illustrative purposes to show the potential antimicrobial activity of Schiff bases and is not specific to derivatives of this compound.

Anticancer Activity

Many Schiff bases have been investigated for their cytotoxic effects against various cancer cell lines. Their mechanism of action can involve the induction of apoptosis through various signaling pathways.

Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized Schiff base for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (usually around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Table 3: Representative Anticancer Activity (IC₅₀ in µM) of Structurally Similar Schiff Bases

| Compound Type | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | Reference |

| Diethylaminophenol Schiff Base L5 | - | - | - | [6] |

| 2-Hydroxybenzaldehyde Schiff Base 8S3 | - | - | - | [7] |

| 2-Chlorobenzaldehyde Schiff Base | - | - | 288.2 | [2] |

Note: This data is for illustrative purposes to show the potential anticancer activity of Schiff bases and is not specific to derivatives of this compound.

Potential Mechanism of Action: Modulation of Signaling Pathways

The anticancer activity of some Schiff bases has been linked to their ability to modulate key cellular signaling pathways involved in cell proliferation, survival, and apoptosis. One such pathway is the Mitogen-Activated Protein Kinase (MAPK) pathway.

Caption: Illustrative MAPK signaling pathway.

Conclusion

Schiff bases derived from this compound represent a promising class of compounds for further investigation in drug development. The synthetic protocols outlined provide a foundation for their preparation, and the described methodologies for biological evaluation will be crucial in assessing their therapeutic potential. While specific biological activity data for these particular derivatives is not extensively available, the known activities of structurally related Schiff bases suggest that they are likely to possess interesting antimicrobial and anticancer properties. Further research is warranted to synthesize and screen a library of these compounds to fully elucidate their structure-activity relationships and mechanisms of action.